[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be proteins or enzymes that interact with the trimethoxyphenyl (TMP) group, which is a part of the compound’s structure . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound’s interaction with its targets involves the TMP group fitting into the binding sites of the target proteins or enzymes . This interaction can lead to the inhibition of these targets, resulting in the disruption of their normal functions . For example, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, if the compound targets tubulin, it could affect the microtubule dynamics, disrupting cell division and leading to cell death . If it targets Hsp90, it could interfere with protein folding and degrade client proteins, affecting multiple signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, if the compound targets tubulin and disrupts microtubule dynamics, it could lead to cell cycle arrest and apoptosis . If it targets Hsp90, it could lead to the degradation of client proteins and disruption of multiple signaling pathways .
Biological Activity
The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzothiazinone core, which is known for various biological activities, particularly in cancer and infectious disease research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | 1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-ylmethanone |
Molecular Formula | C25H23N O7S |
Molecular Weight | 481.52 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide, followed by cyclization and oxidation steps to form the benzothiazinone core. This synthetic approach allows for the customization of the compound's structure to enhance its biological properties.
The biological activity of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is primarily attributed to its interaction with various molecular targets involved in cell proliferation and stress response. Notably:
- The trimethoxyphenyl group has been shown to inhibit critical enzymes such as tubulin and heat shock protein 90 (Hsp90) , which are essential for cell division and survival under stress conditions .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of benzothiazine compounds demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Preliminary studies have indicated moderate antifungal activity against Candida species, with specific derivatives showing effective minimum inhibitory concentrations (MIC) against C. albicans .
Case Studies
Several case studies have explored the biological implications of compounds related to this structure:
- Antifungal Activity : In a study evaluating new derivatives derived from benzothiazine frameworks, one compound showed an MIC value of 62.5 µg/mL against C. albicans, indicating promising antifungal potential .
- Anticancer Evaluation : Another investigation into benzothiazine-based bisamide derivatives revealed their effectiveness as dual inhibitors targeting bacterial peptide deformylase (PDF), suggesting a broader application in treating infections associated with cancer therapies .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound within its class, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzothiazole | Similar heterocyclic structure | Known for antifungal properties |
2-Aminobenzothiazole | Contains amino group | Exhibits anti-tumor activity |
7-Methoxybenzothiazole | Methoxy substitution | Potential anti-inflammatory effects |
This comparison underscores how the unique combination of methoxy substitutions and dioxido functionality in 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone differentiates it from other compounds in its class.
Properties
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-16-9-11-17(12-10-16)24(27)23-15-26(19-7-5-6-8-22(19)33(23,28)29)18-13-20(30-2)25(32-4)21(14-18)31-3/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVUHBAVPHLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.